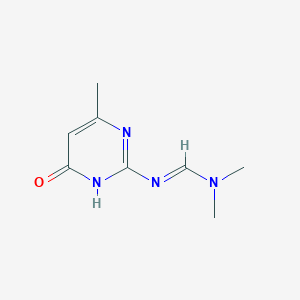

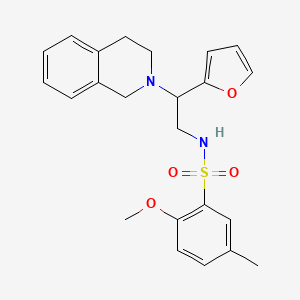

![molecular formula C10H11NO3 B2960072 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2567503-54-0](/img/structure/B2960072.png)

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the CAS Number: 2567503-54-0 . It has a molecular weight of 193.2 . It is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid or similar compounds often involves aprotic double Michael addition . For instance, the synthesis of 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate . The ester is then hydrolyzed to yield the carboxylic acid .Molecular Structure Analysis

The InChI code for 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is 1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) . This indicates the presence of a cyano group (-CN), a carboxylic acid group (-COOH), and a bicyclic octane ring in the molecule.Physical And Chemical Properties Analysis

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a powder that is stored at 4 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

This compound is utilized in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . The process allows for rapid access to a range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities. This is particularly important for creating molecules with specific chiral centers, which can be crucial in pharmaceutical applications.

Antibiotic Analogue Development

The bicyclic structure of this compound is found in natural products like atisanes and ent-atisanes, as well as in antibiotics such as platencin . Platencin is known for its broad-spectrum antibacterial activity against Gram-positive pathogens. The compound’s structure can be used to develop new analogues with potential as clinical drugs.

Molecular Rotor Core Unit

Bicyclo[2.2.2]octane derivatives serve as core units in molecular rotors . These structures are part of dynamic molecules that have applications in nanotechnology and materials science, where controlled motion at the molecular level is desired.

Bioisostere Development

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can act as a bioisostere for the phenyl ring . Bioisosteres are compounds that can mimic the biological properties of another while offering improved physicochemical properties, such as increased solubility or metabolic stability, which is beneficial in drug design.

Chemical Synthesis Intermediate

As an intermediate in chemical synthesis, this compound can be used to prepare a variety of structurally complex molecules for further chemical transformations . This versatility makes it valuable in synthetic organic chemistry research.

Material Science Applications

In material science, the compound’s unique bicyclic structure could be explored for the development of new materials with specific mechanical or optical properties .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJRKUNPLQUTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1CC2=O)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

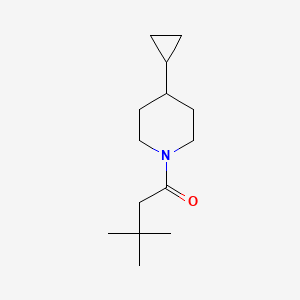

![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

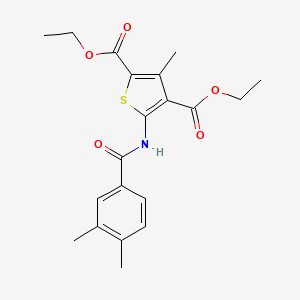

![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)

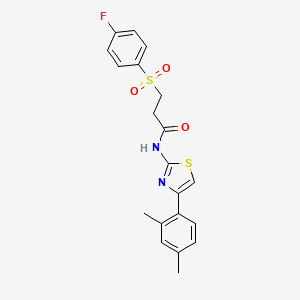

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)